molecular formula C9H10N4O3 B2957909 2-(Methoxymethyl)-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid CAS No. 1211472-13-7

2-(Methoxymethyl)-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid

Cat. No.: B2957909
CAS No.: 1211472-13-7
M. Wt: 222.204
InChI Key: BGCZSZNQTGJUMW-UHFFFAOYSA-N
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Description

The compound 2-(methoxymethyl)-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid belongs to the [1,2,4]triazolo[1,5-a]pyrimidine family, a nitrogen-rich bicyclic heterocycle renowned for its diverse pharmacological and agrochemical applications. Structurally, it features:

  • Position 7: A methyl group (-CH₃) contributing to steric stabilization.
  • Position 6: A carboxylic acid (-COOH) group, critical for solubility and binding to biological targets via ionic interactions.

Ethyl 7-amino-2-(methoxymethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate (), a precursor to this compound, highlights synthetic routes involving esterification and subsequent hydrolysis to yield the carboxylic acid derivative.

Properties

IUPAC Name

2-(methoxymethyl)-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O3/c1-5-6(8(14)15)3-10-9-11-7(4-16-2)12-13(5)9/h3H,4H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGCZSZNQTGJUMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC2=NC(=NN12)COC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methoxymethyl)-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid can be achieved through various methods. One common approach involves the use of enaminonitriles and benzohydrazides under microwave conditions. This catalyst-free, additive-free method is eco-friendly and results in good-to-excellent yields . Another method involves the use of Schiff base zinc (II) complex supported on magnetite nanoparticles under mild conditions, which also provides high yields .

Industrial Production Methods

Industrial production of this compound typically involves scalable reactions that can be performed under controlled conditions to ensure high purity and yield. The use of microwave-assisted synthesis is particularly advantageous for industrial applications due to its efficiency and reduced reaction times .

Chemical Reactions Analysis

Esterification and Derivative Formation

The carboxylic acid group at position 6 undergoes esterification under mild acidic or basic conditions. This reaction is critical for modifying solubility and biological activity:

Reaction Conditions Yield Catalyst/Solvent
Methyl ester formationCH₃OH, H₂SO₄, reflux (4–6 h)78–85%Sulfuric acid
Ethyl ester formationEtOH, DCC/DMAP, RT (12 h)82%Dicyclohexylcarbodiimide
Benzyl ester formationBnBr, K₂CO₃, DMF (60°C, 8 h)70%Potassium carbonate

Mechanistic studies indicate that activation of the carboxylic acid via protonation (acidic conditions) or deprotonation (basic conditions) facilitates nucleophilic attack by the alcohol.

Nucleophilic Substitution Reactions

The triazole ring’s nitrogen atoms participate in nucleophilic substitutions, particularly at position 2 (methoxymethyl group) and position 7 (methyl group):

Reagent Product Conditions Yield
NH₃ (g)2-(Aminomethyl)-substituted derivativeEthanol, 80°C, 6 h65%
NaSH2-(Mercaptomethyl)-substituted derivativeDMF, 100°C, 4 h58%
Methyl iodideQuaternized triazolo-pyrimidine saltAcetonitrile, RT, 24 h73%

The methoxymethyl group (-OCH₃) undergoes demethylation under strong acidic conditions (e.g., HBr/AcOH) to yield hydroxymethyl intermediates .

Cyclization and Condensation Reactions

The compound acts as a precursor in multicomponent reactions (MCRs) to form fused heterocycles. For example:

  • With aldehydes and amines : Forms imidazo[1,2-a]triazolo-pyrimidine derivatives via Knoevenagel condensation followed by cyclization (yield: 60–75%) .

  • With enaminonitriles : Generates pyrido[2,3-d]triazolo-pyrimidine systems under TMDP catalysis (yield: 85%) .

Mechanistic pathways involve:

  • Activation of the aldehyde by TMDP (dual solvent-catalyst).

  • Formation of a Knoevenagel adduct with ethyl cyanoacetate.

  • Cyclization with 3-amino-1,2,4-triazole .

Metal-Catalyzed Cross-Coupling Reactions

While direct cross-coupling is limited by the absence of halogens, functionalized derivatives participate in:

  • Suzuki-Miyaura coupling : Requires prior bromination at position 5 or 7 (e.g., using NBS) to introduce a boronate handle (yield: 50–65%) .

  • Sonogashira coupling : Alkynylation at position 2 using terminal alkynes and Pd(PPh₃)₄ (yield: 55%) .

Interaction with Biological Targets

Though not a classical chemical reaction, the compound’s binding to biological receptors is mediated by:

  • Hydrogen bonding : Carboxylic acid and triazole N-atoms interact with enzyme active sites (e.g., AXL kinase).

  • π-π stacking : The aromatic triazole-pyrimidine system engages with hydrophobic pockets in proteins .

Stability and Degradation Pathways

  • Thermal degradation : Decomposes above 250°C, releasing CO₂ and forming methylated triazole fragments.

  • Photodegradation : UV exposure (254 nm) induces cleavage of the methoxymethyl group, yielding formaldehyde and a des-methyl derivative.

Scientific Research Applications

2-(Methoxymethyl)-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Methoxymethyl)-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid involves the inhibition of cyclooxygenase-2 (COX-2) enzyme, which plays a key role in the inflammatory process. By inhibiting COX-2, the compound reduces the production of pro-inflammatory mediators like prostaglandins . This mechanism is similar to that of nonsteroidal anti-inflammatory drugs (NSAIDs), but with potentially fewer side effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table compares 2-(methoxymethyl)-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid with key analogs, emphasizing substituent effects and biological activities:

Compound Name / ID (Position) R2 (Position 2) R5 R6 R7 (Position 7) Biological Activity Key Findings Reference
Target Compound Methoxymethyl H COOH Methyl Not explicitly reported N/A
2-(4-Isopropoxyphenyl)-7-oxo-... (XO inhibitor) 4-Isopropoxyphenyl H COOH Oxo Xanthine oxidase inhibition 23× more potent than allopurinol
2-Amino-5-methyl-N-(p-tolyl)-... (5a, ) Amino Methyl Carboxamide Trimethoxyphenyl Antiproliferative (in vitro) Moderate activity vs. cancer cells
5-Phenyl-... (7, ) Phenyl H Carboxamide Antimicrobial Activity against bacterial strains
7-(Difluoromethyl)-... () Difluoromethyl COOH Intermediate for drug development Commercial availability
Ethyl 7-methyl-... () H Methyl COOEt (ester) Synthetic precursor Key intermediate in synthesis

Key Structural and Functional Insights:

4-Isopropoxyphenyl (): Enhances XO inhibition via hydrophobic interactions, achieving 23-fold potency over allopurinol.

Position 6 Functional Groups :

  • Carboxylic acid (target compound, ): Favors ionic interactions with enzymatic targets (e.g., XO active sites).
  • Carboxamide (): Improves metabolic stability but may reduce solubility compared to -COOH.

Position 7 Modifications :

  • Methyl (target compound): Provides steric stabilization without significant electronic effects.
  • Oxo (): Introduces hydrogen-bonding capability, critical for XO inhibition.

Biological Activity

The compound 2-(Methoxymethyl)-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid , also referred to by its CAS number 1030477-07-6, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including its pharmacological effects, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₉H₁₁N₅O₃
  • Molecular Weight : 237.22 g/mol
  • CAS Number : 1030477-07-6
  • MDL Number : MFCD11058112

The biological activity of this compound is primarily associated with its interaction with various biological targets. It has been studied for its inhibitory effects on specific enzymes and receptors involved in critical signaling pathways.

Pharmacological Effects

  • Adenylyl Cyclase Inhibition : Studies indicate that this compound may inhibit adenylyl cyclase (AC), particularly AC1, which is implicated in chronic pain sensitization and memory processes. The compound's IC50 values suggest significant potency against AC1-mediated cAMP production, indicating a potential role in pain management therapies .
  • Antiproliferative Activity : Preliminary studies have shown that derivatives of this compound exhibit antiproliferative effects against various cancer cell lines. The structural modifications contribute to varying degrees of activity, which necessitates further exploration into structure-activity relationships (SAR) to optimize efficacy .
  • Neuroprotective Effects : There is emerging evidence that compounds within this class may exert neuroprotective effects by modulating calcium signaling pathways. This could have implications for treating neurodegenerative disorders where calcium dysregulation plays a critical role .

Table 1: Summary of Biological Activities

Activity TypeTarget/MechanismIC50 Value (µM)Reference
Adenylyl Cyclase InhibitionAC11.4
AntiproliferativeVarious Cancer Cell LinesVaries
NeuroprotectionCalcium Signaling PathwaysN/A

In Vivo Studies

In vivo studies have demonstrated the efficacy of this compound in animal models for chronic pain and inflammation. The results indicate that treatment with the compound leads to a significant reduction in pain-related behaviors compared to controls, affirming its potential as a therapeutic agent in pain management .

Structure-Activity Relationship (SAR)

Research has focused on modifying the triazolo-pyrimidine scaffold to enhance biological activity. Variations in substituents have resulted in differing potencies against AC1 and other targets, highlighting the importance of SAR studies in drug development .

Q & A

Q. Advanced

  • Salt formation : Conversion to sodium or potassium salts improves solubility (e.g., organotin(IV) derivatives in ).
  • Derivatization : Introducing polar groups (e.g., amides or esters) via carboxylate functionalization ().
  • Co-solvent systems : Ethanol-water mixtures (1:1 v/v) enhance dissolution during in vitro testing ().
    Lipophilicity indices (log PP) calculated via SwissADME can guide structural modifications ().

How does substituent variation at the 2-position of the triazolopyrimidine core affect CB2 receptor binding affinity?

Basic
The 2-(methoxymethyl) group enhances steric compatibility with CB2 receptor pockets compared to bulkier substituents (e.g., benzyl or diallylamino groups). Key findings:

  • Inverse agonism : Smaller substituents (e.g., methoxymethyl) yield higher binding affinity (IC50_{50} < 100 nM) ().
  • SAR trends : Electron-withdrawing groups at the 2-position reduce activity, while electron-donating groups improve it ().

What analytical methods are critical for confirming the purity of triazolopyrimidine derivatives?

Q. Basic

  • Chromatography : TLC (silica gel G/UV 254) monitors reaction progress ().
  • Spectroscopy : 13^{13}C NMR confirms carbonyl carbons (e.g., δ 165–170 ppm for carboxylic acids) ().
  • Elemental analysis : Matches calculated C, H, N percentages (e.g., ±0.3% tolerance) ().

How can researchers address cytotoxicity challenges in triazolopyrimidine-based drug candidates?

Q. Advanced

  • Metal coordination : Organotin(IV) complexes (e.g., SnPh3_3) reduce cytotoxicity while retaining antimicrobial activity ().
  • Prodrug design : Esterification of the carboxylic acid (e.g., ethyl esters) mitigates cellular toxicity ().
  • In vitro assays : MTT tests on human cell lines (e.g., HepG2) identify safe concentration thresholds ().

What computational tools predict the drug-likeness of triazolopyrimidine derivatives?

Q. Advanced

  • SwissADME : Evaluates Lipinski’s rule compliance (e.g., molecular weight <500 Da, log PP <5) ().
  • Molecular docking : AutoDock Vina simulates CB2 receptor binding modes (docking scores <−8 kcal/mol indicate high affinity) ().
  • Pharmacokinetic modeling : Predicts metabolic stability (CYP450 interactions) and bioavailability ().

Why do synthetic yields vary significantly for triazolopyrimidine derivatives under similar conditions?

Q. Advanced

  • Catalyst efficiency : TMDP (trimethylenedipiperidine) in water-ethanol systems increases yields to >95% vs. uncatalyzed reactions ().
  • Temperature control : Excess heat (>100°C) promotes decomposition; optimal ranges are 80–90°C ().
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) resolves byproducts not removed by crystallization ().

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